tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate
Description
The compound "tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate" is a nitrogen-containing heterocyclic molecule featuring a bicyclic structure with a formyl group and an isopropyl-substituted cyclopropane ring. Its tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic processes, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development or peptide mimetics .
Properties
Molecular Formula |
C15H25NO3 |
|---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-formyl-3-propan-2-ylcyclopropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)12-11(8-17)13(12)10-6-16(7-10)14(18)19-15(3,4)5/h8-13H,6-7H2,1-5H3 |
InChI Key |
AAGVRPHONRGJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1C2CN(C2)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve similar synthetic routes but optimized for larger-scale operations, including considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring structure also contributes to its unique chemical properties and potential biological activity .
Comparison with Similar Compounds
The following analysis compares structural analogs based on substituent variations, physicochemical properties, and synthetic pathways:
Structural Analogues
Key Observations :
- Substituent Effects : Fluorine or hydroxymethyl groups (e.g., CAS 1126650-66-5) increase polarity, reducing LogP (predicted ~1.2–1.5) compared to bromoethyl derivatives (LogP ~2.5–3.0) . The formyl group in the target compound may enhance electrophilicity, enabling nucleophilic reactions (e.g., imine formation) absent in fluorine-substituted analogs.
- Molecular Weight : Bromoethyl derivatives (264.16 g/mol) exhibit higher molecular weights than pyrimidinyl analogs (235.28 g/mol), impacting solubility and pharmacokinetic properties .
Physicochemical Properties
Key Observations :
Biological Activity
tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2060045-48-7 |
| Molecular Formula | C15H25NO3 |
| Molecular Weight | 267.36 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl azetidine carboxylate with appropriate aldehydes and cyclopropane derivatives. The detailed synthetic route is crucial for optimizing yield and purity, which directly impacts biological activity.
Antifungal Activity
Recent studies have investigated the antifungal properties of compounds related to tert-butyl groups. For instance, the compound's analogs were tested against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that modifications in the tert-butyl group can enhance antifungal efficacy, although specific data for this compound remains limited .
Lipophilicity and Metabolic Stability
The lipophilicity of this compound is an essential factor influencing its biological activity. The log values indicate that replacing the tert-butyl group with other moieties can significantly alter lipophilicity, impacting absorption and distribution within biological systems . Additionally, metabolic stability assessments revealed varying results depending on structural modifications, suggesting a need for further investigation into how these changes affect pharmacokinetics.
Case Studies
- Antihistamine Activity : In comparative studies involving antihistamines like Buclizine, it was found that analogs with modified tert-butyl groups exhibited diverse biological profiles. For example, a CF3-cyclobutane analogue demonstrated notable activity with an IC50 of 102 µM against certain cell lines, indicating that structural changes can lead to enhanced therapeutic effects .
- Fluorescence Imaging Studies : Research utilizing fluorescence imaging techniques showed that specific analogs could induce lipid droplet formation in cells, suggesting potential applications in metabolic disorders or obesity treatment. The earliest onset was observed in CF3-cyclobutane derivatives, hinting at their superior bioactivity compared to traditional structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
